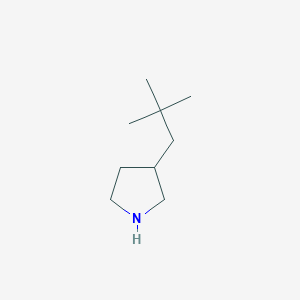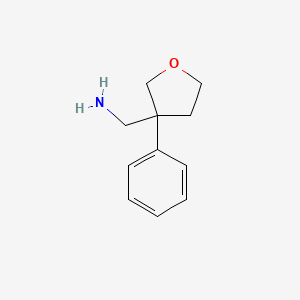![molecular formula C14H18ClNO2 B2655501 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 1216563-99-3](/img/structure/B2655501.png)
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound known for its unique structure and properties. It is often used as a reference standard in pharmaceutical testing and research. This compound is also known by other names such as (2-chlorophenyl)(1-hydroxycyclopentyl)methanone .
Métodos De Preparación
The synthesis of 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 1-hydroxycyclopentylmethanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as chloroform or ethyl acetate . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of various chemical intermediates and as a quality control standard.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can be compared with similar compounds such as:
Ketamine: Known for its anesthetic properties, ketamine has a similar structural motif but differs in its pharmacological effects.
Esketamine: A stereoisomer of ketamine, used for its antidepressant effects.
(2-chlorophenyl)(1-hydroxycyclopentyl)methanone: Another related compound used as a reference standard in pharmaceutical testing.
These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-5-3-11(4-6-12)9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMIWDUGYXHFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
![N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2655426.png)
![ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate](/img/structure/B2655429.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid](/img/structure/B2655431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)

![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655436.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)
